molecular formula C17H13ClFN3O2 B3039083 [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3-cyclopropyl-1H-pyrazol-1-yl)methanone CAS No. 956794-49-3

[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3-cyclopropyl-1H-pyrazol-1-yl)methanone

Cat. No.: B3039083
CAS No.: 956794-49-3
M. Wt: 345.8 g/mol
InChI Key: WAPGQBZWEJHZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-ylmethanone
  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-ylmethanone

Uniqueness: The uniqueness of 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone lies in its combination of the isoxazole and pyrazole rings, which confer distinct chemical and biological properties. This structural arrangement allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3-cyclopropylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-9-14(17(23)22-8-7-13(20-22)10-5-6-10)16(21-24-9)15-11(18)3-2-4-12(15)19/h2-4,7-8,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPGQBZWEJHZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3-cyclopropyl-1H-pyrazol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3-cyclopropyl-1H-pyrazol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3-cyclopropyl-1H-pyrazol-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3-cyclopropyl-1H-pyrazol-1-yl)methanone
Reactant of Route 5
[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3-cyclopropyl-1H-pyrazol-1-yl)methanone
Reactant of Route 6
[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3-cyclopropyl-1H-pyrazol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.